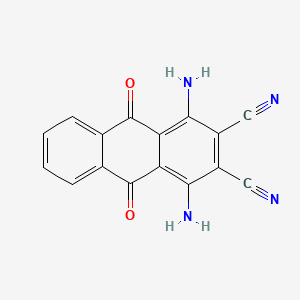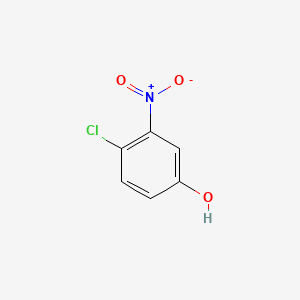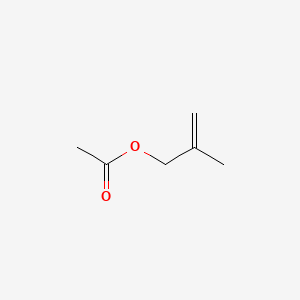![molecular formula C18H20O3 B1362612 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanoic acid CAS No. 70757-66-3](/img/structure/B1362612.png)
2-[4-(2-Phenylpropan-2-yl)phenoxy]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[4-(2-Phenylpropan-2-yl)phenoxy]propanoic acid” is a chemical compound with the molecular formula C18H20O3 . It is an aromatic ether and a monocarboxylic acid .
Molecular Structure Analysis
The molecular structure of “2-[4-(2-Phenylpropan-2-yl)phenoxy]propanoic acid” consists of a propanoic acid group substituted by a 4- { [5- (trifluoromethyl)pyridin-2-yl]oxy}phenoxy group at position 2 . The molecular weight of this compound is 284.35 g/mol .Physical And Chemical Properties Analysis
This compound has a density of 1.101g/cm3 . Its boiling point is 430.7ºC at 760mmHg . The exact melting point is not provided in the available resources .Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been synthesized through various chemical reactions, emphasizing its role in synthetic chemistry and the development of new compounds. For instance, Zhang Dan-shen (2009) described the synthesis of a related compound, 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid, highlighting the process of condensation and reaction with different chemicals like acetone, chloroform, and NaOH (Zhang Dan-shen, 2009).
Applications in Material Science
- Phloretic acid, a compound related to 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanoic acid, has been used as a renewable building block for enhancing the reactivity of molecules in the synthesis of materials like polybenzoxazine. This demonstrates the potential of such compounds in the development of sustainable materials with wide-ranging applications (Acerina Trejo-Machin et al., 2017).
Biological and Pharmacological Research
- Compounds structurally similar to 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanoic acid have been investigated for their antimicrobial properties. Studies by K. N. Nirmalan, S. Antony, and N. Ramalakshmi (2016) on derivatives of this compound have shown effectiveness against various microbial pathogens, indicating its potential in antimicrobial research (K. N. Nirmalan et al., 2016).
Potential in Advanced Synthesis Techniques
- A study by J. Brem et al. (2010) demonstrated the use of a multienzymatic procedure for synthesizing highly enantiomerically enriched compounds, starting from racemic substrates similar to 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanoic acid. This indicates the compound's relevance in advanced synthetic methods, potentially leading to more efficient and selective chemical processes (J. Brem et al., 2010).
Safety And Hazards
properties
IUPAC Name |
2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-13(17(19)20)21-16-11-9-15(10-12-16)18(2,3)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNUIPJWPYXKIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)C(C)(C)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90326100 |
Source


|
| Record name | 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90326100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Phenylpropan-2-yl)phenoxy]propanoic acid | |
CAS RN |
70757-66-3 |
Source


|
| Record name | 70757-66-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523952 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90326100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Dibenzo[a,l]pentacene](/img/structure/B1362538.png)








